molecular formula C12H16O3 B8345140 5-Methoxy-2-propyl-benzoic acid methyl ester

5-Methoxy-2-propyl-benzoic acid methyl ester

Cat. No. B8345140
M. Wt: 208.25 g/mol
InChI Key: DBVHXKYDXKZWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-propyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-2-propyl-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-2-propyl-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methoxy-2-propyl-benzoic acid methyl ester

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 5-methoxy-2-propylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-5-9-6-7-10(14-2)8-11(9)12(13)15-3/h6-8H,4-5H2,1-3H3

InChI Key

DBVHXKYDXKZWTM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ambient temperature suspension of 10% palladium on carbon (245 mg) in MeOH (5 mL) is added a solution of 2-Allyl-5-methoxy-benzoic acid methyl ester (440 mg, 2.13 mmol) in MeOH (5 mL) in one portion. The reaction is placed under an atmosphere of hydrogen gas and is stirred overnight. The reaction mixture is filtered through Celite® and concentrated to yield the title compound (361 mg, 81%). 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 1H, J=3.1 Hz), 7.15 (d, 1H, J=8.4 Hz), 6.97 (dd, 1H, J=8.6, 2.9 Hz), 3.89 (s, 3H), 3.82 (s, 3H), 2.88-2.82 (m, 2H), 1.65-1.53 (m, 2H), 0.95 (t, 3H, J=7.5 Hz).
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
245 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
81%

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